

2-Chloro-3-iodo-5-methylpyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-iodo-5-methylpyridine

Cat. No.: B1460942

[Get Quote](#)

An In-Depth Technical Guide to 2-Chloro-3-iodo-5-methylpyridine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, **2-Chloro-3-iodo-5-methylpyridine**. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol, explore its strategic applications in complex molecule synthesis, and outline essential safety and handling procedures. The focus is on providing not just data, but also the scientific rationale behind the compound's utility and handling.

Core Physicochemical Characteristics

2-Chloro-3-iodo-5-methylpyridine is a halogenated pyridine derivative. Such structures are of high interest in medicinal chemistry and materials science due to their versatile reactivity and presence in numerous biologically active compounds. The precise arrangement of the chloro, iodo, and methyl groups on the pyridine ring dictates its reactivity and makes it a valuable, non-symmetrical building block.

Its fundamental identity begins with its molecular weight, which is derived from its specific atomic composition. A summary of its core properties is presented below.

Property	Value	Source(s)
Molecular Weight	253.47 g/mol	[1] [2] [3]
Molecular Formula	C ₆ H ₅ ClIN	[1] [2] [3]
CAS Number	59782-91-1	[3] [4]
Appearance	Pale yellow to yellow solid	[5] [6]
Melting Point	58 - 63 °C	[4] [5]
Boiling Point	284.1 ± 35.0 °C (at 760 mmHg, Predicted)	[4]
InChI Key	RBZFLTOFXAWOOQ-UHFFFAOYSA-N	[3] [4]
SMILES	Cc1cnc(Cl)c(I)c1	[3]

Synthesis via Sandmeyer Reaction: A Protocol and Rationale

The synthesis of **2-Chloro-3-iodo-5-methylpyridine** is reliably achieved from its amino precursor, 3-Amino-2-chloro-5-methylpyridine, via a Sandmeyer-type reaction. This classic and robust transformation is the method of choice for converting an aromatic amine into a halide.

Causality and Mechanistic Insight: The process involves two key stages. First, the primary amine is treated with nitrous acid (generated *in situ* from sodium nitrite and a strong acid) under cold conditions to form a diazonium salt. This diazonium group is an excellent leaving group (N₂ gas). In the second stage, the introduction of an iodide source, such as potassium iodide, facilitates the displacement of the diazonium group, resulting in the desired iodinated pyridine ring.[\[5\]](#) Temperature control is critical, especially during diazotization, to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol: Synthesis of 2-Chloro-3-iodo-5-methylpyridine

This protocol is adapted from established literature procedures.[\[5\]](#) It is a self-validating system where reaction progress can be monitored, and the final product is purified to a high degree.

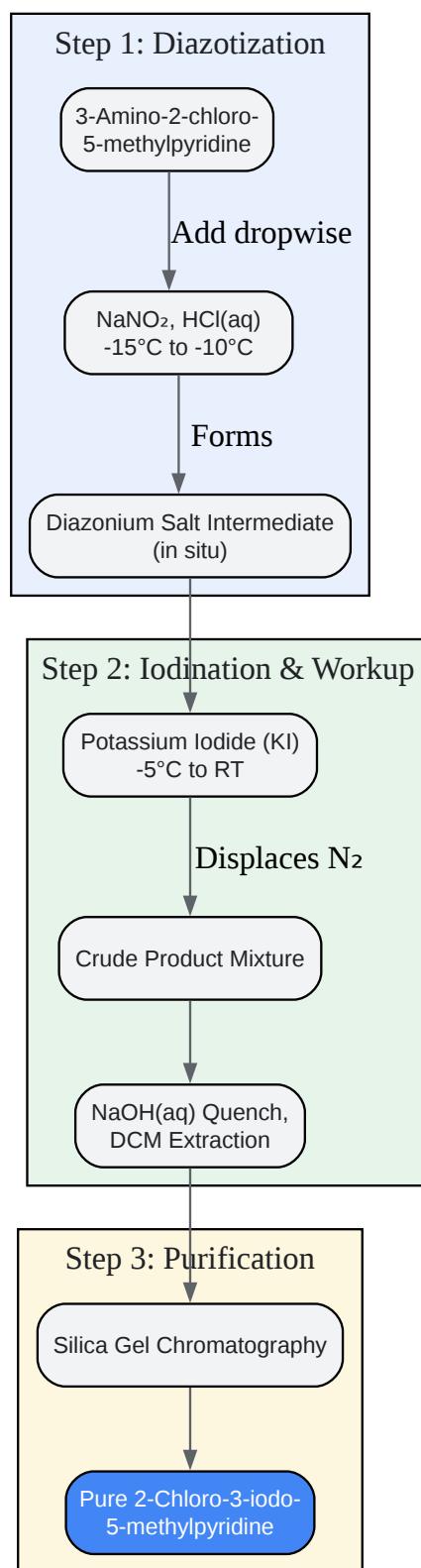
Step 1: Preparation of the Amine Solution

- To a solution of 2-chloro-3-amino-5-methylpyridine (1.0 eq) in a concentrated aqueous solution of hydrochloric acid (37%), cool the mixture to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice).

Step 2: Diazotization

- Prepare a solution of sodium nitrite (1.5 eq) in water.
- Add this solution dropwise to the stirred amine solution, ensuring the internal temperature is maintained below -10 °C.
- After the addition is complete, stir the reaction mixture at -10 °C for an additional 15 minutes. A successful reaction is indicated by the formation of the diazonium salt solution.

Step 3: Iodination


- Prepare a solution of potassium iodide (3.0 eq) in water.
- Add the potassium iodide solution dropwise to the reaction mixture, maintaining the temperature below -5 °C.
- Once the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 3 hours.

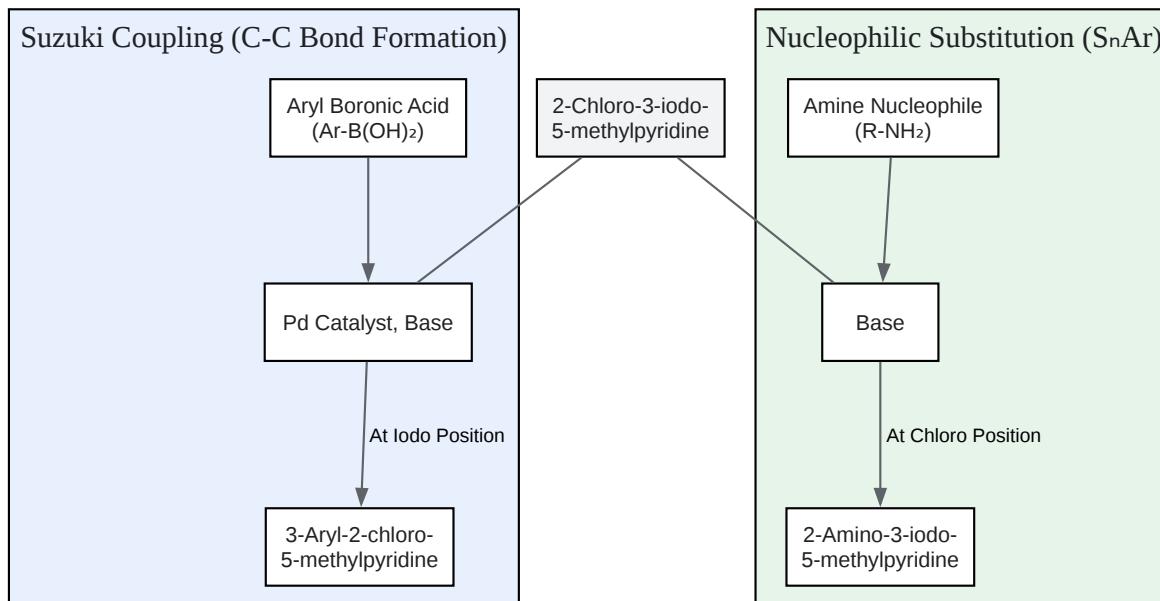
Step 4: Workup and Extraction

- Quench the reaction by the slow, careful addition of a 10 N aqueous sodium hydroxide solution until the pH of the mixture is approximately 11.
- Extract the aqueous layer with dichloromethane (3 x volume).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 5: Purification

- Purify the resulting residue by column chromatography on silica gel, using a solvent system such as ethyl acetate/cyclohexane (2:8 v/v) to yield **2-chloro-3-iodo-5-methylpyridine** as a yellow solid.[5]

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **2-Chloro-3-iodo-5-methylpyridine**.

Strategic Applications in Chemical Synthesis

The primary value of **2-Chloro-3-iodo-5-methylpyridine** lies in its role as a versatile building block for constructing more complex molecular architectures. The distinct electronic nature and reactivity of its two halogen substituents allow for selective, stepwise functionalization.

- Iodo Group (C3-Position): The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This position is ideal for forming new carbon-carbon or carbon-heteroatom bonds via reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the direct connection of the pyridine core to other aromatic, heteroaromatic, or aliphatic fragments.
- Chloro Group (C2-Position): The chlorine atom at the 2-position of the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (S_NAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, or thiols, to build out another vector of the molecule.

This orthogonal reactivity is highly prized in drug discovery, as it allows chemists to systematically and independently modify different parts of a molecule to optimize its biological activity, selectivity, and pharmacokinetic properties. While specific drugs containing this exact fragment are proprietary, its utility is demonstrated by the frequent use of related halogenated pyridines as key intermediates in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.^{[7][8][9]}

[Click to download full resolution via product page](#)

Caption: Orthogonal reactivity of **2-Chloro-3-iodo-5-methylpyridine**.

Safety, Handling, and Storage

Proper handling of **2-Chloro-3-iodo-5-methylpyridine** is essential to ensure laboratory safety. It is classified as harmful and requires careful management.[\[4\]](#)[\[6\]](#)

Hazard Information	Details
GHS Pictogram	GHS07 (Exclamation Mark) [4]
Signal Word	Warning [4] [6]
Hazard Statements	H302: Harmful if swallowed. [4] [6] H319: Causes serious eye irritation. [4] [6]
Precautionary Statements	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] [6]

Handling:

- Always handle this compound within a certified chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[\[10\]](#)
- Avoid breathing dust. Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container in a refrigerator at 2 to 8 °C.[\[2\]](#)[\[4\]](#)[\[6\]](#)
- Protect from light and store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[\[2\]](#)[\[4\]](#)[\[6\]](#)

Disposal:

- Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-3-iodo-5-methylpyridine, with a definitive molecular weight of 253.47 g/mol, is more than just a chemical with a CAS number. It is a strategically designed synthetic intermediate that offers chemists orthogonal reactivity at its chloro and iodo positions. Its synthesis is well-established, and its value is realized in its application as a versatile building block for creating novel and complex molecules. Adherence to strict safety and handling protocols is mandatory to manage the risks associated with its use. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Chloro-3-iodo-5-methylpyridine AldrichCPR 59782-91-1 [sigmaaldrich.com]
- 4. 2-Chloro-3-iodo-5-methylpyridine | 59782-91-1 [sigmaaldrich.com]
- 5. 2-CHLORO-3-IODO-5-PICOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. escales | Virtual tour generated by Panotour [ub.edu]
- 9. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. [2-Chloro-3-iodo-5-methylpyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1460942#2-chloro-3-iodo-5-methylpyridine-molecular-weight\]](https://www.benchchem.com/product/b1460942#2-chloro-3-iodo-5-methylpyridine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com